molecular formula C26H23N3O4S B3504768 (3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate

(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate

Cat. No.: B3504768
M. Wt: 473.5 g/mol
InChI Key: FCDIPFQFHAYOEK-UHFFFAOYSA-N
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Description

(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a quinoxaline moiety, a phenyl group, a piperidine ring, and a sulfonylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal under acidic conditions.

    Attachment of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable amine precursor, often involving reductive amination.

    Sulfonylation: The sulfonylbenzoate group can be introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoxaline ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives or desulfonylated products.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites, leading to inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylate and quinoxaline-2-thiol share structural similarities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide are structurally related.

Uniqueness

(3-Quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate is unique due to its combination of a quinoxaline moiety with a piperidine ring and a sulfonylbenzoate group, which imparts distinct chemical reactivity and biological activity not commonly found in simpler analogs.

Properties

IUPAC Name

(3-quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c30-26(19-11-13-22(14-12-19)34(31,32)29-15-4-1-5-16-29)33-21-8-6-7-20(17-21)25-18-27-23-9-2-3-10-24(23)28-25/h2-3,6-14,17-18H,1,4-5,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDIPFQFHAYOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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